molecular formula C16H13F2N5O4S B2739621 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921084-11-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer: B2739621
CAS-Nummer: 921084-11-9
Molekulargewicht: 409.37
InChI-Schlüssel: BQOAPQOMJRLOOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H13F2N5O4S and its molecular weight is 409.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its metabolic stability and ability to mimic carboxylic acids, enhancing its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C12H11F2N5O3SC_{12}H_{11}F_{2}N_{5}O_{3}S with a molecular weight of 279.24 g/mol. The structure includes:

  • Tetrazole Ring : Contributes to biological activity and stability.
  • Difluorophenyl Group : Enhances binding affinity.
  • Benzo[b][1,4]dioxine Core : Provides structural rigidity.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The tetrazole acts as a bioisostere for carboxylic acids, allowing it to effectively engage with biological targets. The difluorophenyl group likely increases the compound's selectivity and binding strength.

Antimicrobial Activity

Several studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, related tetrazole derivatives have been shown to inhibit various bacterial strains effectively. The presence of the sulfonamide group in this compound may further enhance its antimicrobial efficacy by interfering with bacterial folate synthesis pathways.

Anticancer Properties

Research into similar compounds has revealed potential anticancer activities. For example, tetrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on structural analogs.

Case Studies

  • Study on Tetrazole Derivatives : A study published in Medicinal Chemistry explored the structure-activity relationship (SAR) of various tetrazole derivatives, demonstrating that modifications on the phenyl ring significantly affected biological activity against cancer cell lines .
  • Antimicrobial Testing : A recent publication reported on the antimicrobial efficacy of sulfonamide derivatives containing tetrazoles against resistant bacterial strains. The results indicated a notable reduction in bacterial growth at low concentrations .

Data Summary

Activity Effectiveness Reference
AntimicrobialEffective against multiple strains
AnticancerInhibits proliferation in vitro
Structure-Activity RelationshipModifications enhance activity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits a variety of pharmacological activities, making it a candidate for further development in medicinal chemistry. Its structural components, particularly the tetrazole ring and difluorophenyl group, are known to enhance biological activity through interactions with specific molecular targets.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often display potent antimicrobial properties. For instance, compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been tested against various pathogens:

Compound TypePathogen TestedMinimum Inhibitory Concentration (MIC)
Clinafloxacin-triazole hybridsMethicillin-resistant Staphylococcus aureus0.25–2 μg/mL
Ciprofloxacin-triazole hybridsEscherichia coli, Pseudomonas aeruginosa0.046–3.11 μM
1,2,4-triazole derivativesS. aureus, E. coli0.75–3.125 μg/mL

These findings suggest that the compound could potentially serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria .

Antifungal Properties

The compound's potential antifungal activity is also noteworthy. Similar tetrazole derivatives have been explored for their efficacy against fungal infections. The mechanisms often involve inhibition of key enzymes or disruption of cell wall synthesis in fungi:

Compound TypeFungal Strain TestedMIC
1,2,4-triazole derivativesCandida albicans0.5–4 μg/mL
Quinoline-triazole hybridsVarious fungal strainsMIC < 8 μg/mL

These studies highlight the potential of this compound in antifungal drug development .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of triazole derivatives for their antibacterial activity against MRSA and found that certain structural modifications significantly enhanced potency compared to standard treatments .
  • Antifungal Activity Assessment :
    • Research involving triazole-thione hybrids demonstrated robust antifungal activity against multiple strains of fungi, suggesting that modifications to the tetrazole structure can yield compounds with improved efficacy .

Eigenschaften

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O4S/c17-12-3-1-10(7-13(12)18)23-16(20-21-22-23)9-19-28(24,25)11-2-4-14-15(8-11)27-6-5-26-14/h1-4,7-8,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOAPQOMJRLOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.